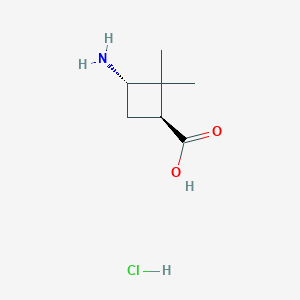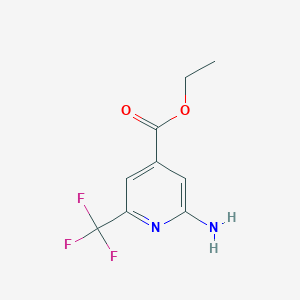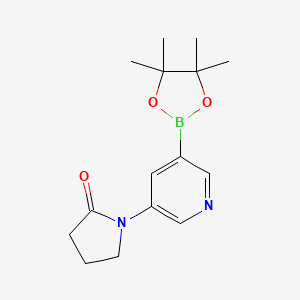
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pyrrolidin-2-one
Vue d'ensemble
Description
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pyrrolidin-2-one, also known as HBpin , is a chemical compound with the empirical formula C~11~H~16~BNO~3~ . It is commonly referred to as pinacolborane . At room temperature, it appears as a colorless oily substance. HBpin finds applications in pharmaceuticals and as an intermediate in chemical synthesis .
Synthesis Analysis
- Asymmetric Hydroboration : It can be employed in the asymmetric hydroboration of 1,3-enynes to produce chiral allenyl boronates .
Molecular Structure Analysis
The molecular structure of HBpin consists of a pyrrolidin-2-one ring attached to a pyridine ring, with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The pinacolborane moiety provides boron functionality, making it useful for various reactions .
Chemical Reactions Analysis
- Crosslinking : In materials science, HBpin can crosslink with amines to produce covalent organic frameworks (COFs) with imine linkages .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound serves as a boric acid ester intermediate with benzene rings, synthesized through a three-step substitution reaction. Its structure is confirmed by spectroscopic methods like FTIR, NMR, and mass spectrometry. Additionally, single crystal X-ray diffraction and density functional theory (DFT) are used for conformational and crystallographic analyses, offering insights into its molecular structure and physicochemical properties (Huang et al., 2021).
Comparative Structural Analysis
- Comparative studies with similar compounds show differences in molecular structure, particularly in the orientation of the dioxaborolane ring and bond angles. These structural variations provide a deeper understanding of the compound's stability and chemical reactivity, as elucidated by HOMO and LUMO analyses (Sopková-de Oliveira Santos et al., 2003).
Polymer Synthesis Applications
- The compound is used in the synthesis of deeply colored polymers with 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole units. These polymers exhibit solubility in common organic solvents and are characterized by various spectroscopic methods, revealing properties relevant for materials science applications (Welterlich et al., 2012).
Improved Synthesis Methods
- Research also focuses on optimized synthesis methods, such as the Suzuki coupling technique, to efficiently produce medicinally important compounds featuring this structure. This approach is applicable to both high throughput chemistry and large-scale synthesis, highlighting its practical utility in drug development (Bethel et al., 2012).
Catalytic Applications
- The compound finds use in catalytic enantioselective borane reduction processes. These processes are significant in synthesizing chiral compounds, demonstrating its application in asymmetric synthesis and pharmaceutical research (Huang et al., 2011).
Conjugated Polymer Synthesis
- Its use extends to the preparation of highly luminescent conjugated polymers, with applications in electronics and materials science. These polymers are characterized by distinctive color properties and molecular weights, underscoring their potential in advanced technological applications (Zhu et al., 2007).
Coordination Polymer Formation
- Additionally, it is utilized in the formation of two-dimensional coordination polymers with cobalt(II), indicative of its role in creating novel materials with specific structural features and potential applications in catalysis and materials chemistry (Al-Fayaad et al., 2020).
Propriétés
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-8-12(10-17-9-11)18-7-5-6-13(18)19/h8-10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHXOCOQOSVTFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



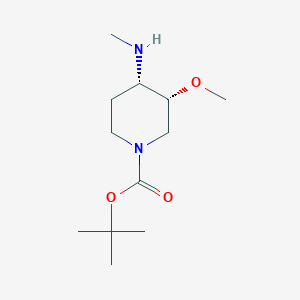
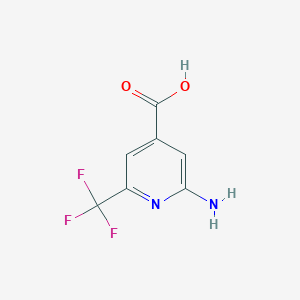
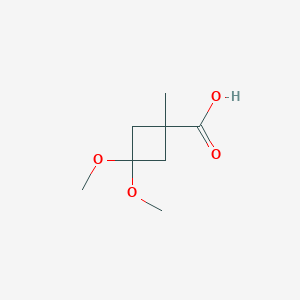
![8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid](/img/structure/B1403523.png)
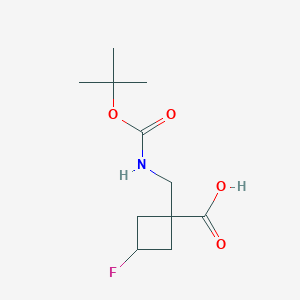
![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)
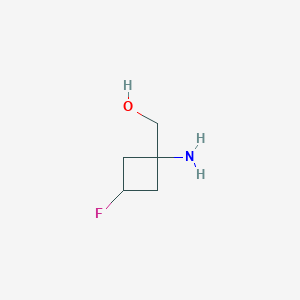
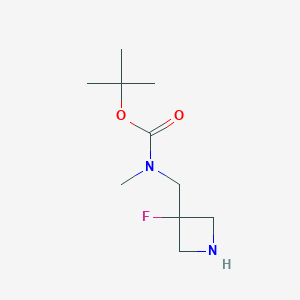
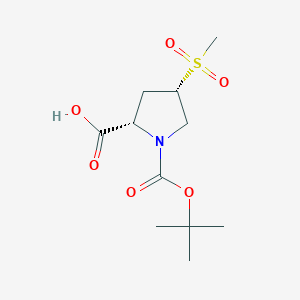
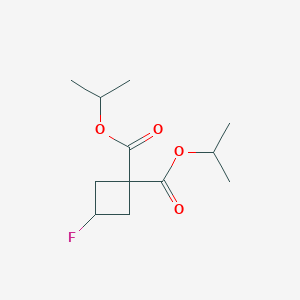
![2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL](/img/structure/B1403533.png)
![Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate](/img/structure/B1403535.png)
